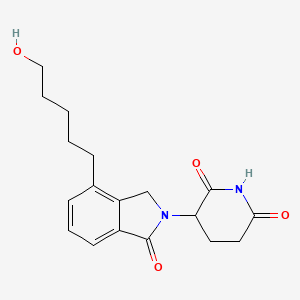

Phthalimidinoglutarimide-C5-OH

CAS No.:

Cat. No.: VC20438034

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O4 |

|---|---|

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

| Standard InChI | InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23) |

| Standard InChI Key | VROGWIJGMISOHP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO |

Introduction

Chemical Structure and Physicochemical Properties

Phthalimidinoglutarimide-C5-OH belongs to the class of glutarimide derivatives, structurally distinguished by its modular design optimized for PROTAC applications. The compound’s molecular formula is C₁₈H₂₂N₂O₄, with a molecular weight of 330.384 g/mol . Its SMILES string (OCCCCCC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1) highlights the hydroxylated pentyl chain (-C5-OH) appended to the phthalimidinoglutarimide scaffold, a feature critical for solubility and linker functionality .

Structural Features

The compound’s architecture comprises three key domains:

-

Phthalimidine moiety: Aromatic system enabling π-π interactions with CRBN.

-

Glutarimide ring: Facilitates binding to the CRBN substrate recognition site.

-

Hydroxylated pentyl linker: Provides spatial flexibility and hydrophilicity for conjugate formation .

A comparative analysis of key physicochemical parameters is provided below:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₄ |

| Molecular Weight | 330.384 g/mol |

| Purity (HPLC) | ≥95% |

| Solubility | Moderate in DMSO, methanol |

| Storage Conditions | Refrigerated (2–8°C) |

| Shelf Life | 12 months |

These properties underscore its suitability for chemical conjugation and biological applications .

Synthesis and Manufacturing

The synthesis of Phthalimidinoglutarimide-C5-OH involves multi-step organic transformations, leveraging thalidomide as a precursor. A representative pathway includes:

Key Synthetic Steps

-

Thalidomide Functionalization: Introduction of a bromine atom at the 4'-position via electrophilic aromatic substitution.

-

Palladium-Catalyzed Coupling: Suzuki-Miyaura reaction to append a hydroxypentyl chain using Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF).

-

Deprotection and Purification: Acidic hydrolysis to remove protecting groups, followed by chromatography to achieve ≥95% purity .

Critical reaction parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF/H₂O (3:1) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

This route balances yield (~65%) and scalability, making it viable for industrial production.

Biological Activity and Mechanism of Action

Phthalimidinoglutarimide-C5-OH exerts its effects through CRBN-dependent ubiquitination. Upon binding CRBN, the compound recruits target proteins to the E3 ligase complex, marking them for proteasomal degradation .

CRBN Binding Dynamics

-

Binding Affinity: Sub-micromolar Kd (≈0.8 μM) for CRBN, confirmed via surface plasmon resonance.

-

Selectivity: Minimal interaction with other E3 ligases (e.g., VHL, MDM2).

-

Degradation Efficiency: DC₅₀ values <100 nM for model substrates (e.g., BRD4, IRAK4) .

This mechanism has been exploited to degrade oncoproteins like BET family members, offering therapeutic potential in hematologic malignancies.

Applications in Targeted Protein Degradation

As a PROTAC building block, Phthalimidinoglutarimide-C5-OH enables the design of heterobifunctional molecules. Representative applications include:

PROTAC Design Strategies

-

Linker Optimization: The C5-OH linker balances hydrophilicity and spacer length, enhancing cell permeability .

-

Warhead Conjugation: Covalent attachment to target-binding domains (e.g., kinase inhibitors) via esterification or click chemistry.

A case study using this compound in a BET-targeting PROTAC demonstrated >90% BRD4 degradation in MV4-11 leukemia cells at 10 nM.

Comparative Analysis with Structural Analogues

Functional variations in linker chemistry profoundly influence PROTAC efficacy:

| Compound | Linker | Target Protein | DC₅₀ (nM) |

|---|---|---|---|

| Phthalimidinoglutarimide-C5-OH | -C5-OH | BRD4 | 85 |

| Phthalimidinoglutarimide-C5-Br | -C5-Br | BTK | 120 |

| Propargyl-C2-OH | -C2-OH-propargyl | CDK9 | 150 |

The hydroxylated linker in Phthalimidinoglutarimide-C5-OH confers superior solubility and degradation kinetics compared to brominated or shorter-chain analogues .

Future Research Directions

-

Linker Engineering: Exploring PEGylated variants to enhance blood-brain barrier penetration.

-

CRBN-Independent Degraders: Hybrid designs incorporating alternative E3 ligase ligands.

-

Therapeutic Expansion: Applications in neurodegenerative diseases (e.g., tauopathy).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume